molecular formula C18H22N4O4 B2732411 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 866134-06-7

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

カタログ番号: B2732411
CAS番号: 866134-06-7
分子量: 358.398
InChIキー: ITOJILCVWOZQFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3C_{16}H_{20}N_4O_3, with a molar mass of approximately 320.36 g/mol. The presence of the benzodioxole moiety is significant as it often contributes to various biological activities, including anti-inflammatory, anticancer, and antidiabetic effects.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds derived from this structure have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro testing demonstrated that certain derivatives exhibited IC50 values ranging from 0.68 µM to 2.57 µM against α-amylase, indicating strong inhibitory activity that could aid in managing blood glucose levels in diabetic patients .

Anticancer Effects

The anticancer properties of benzodioxole derivatives are also noteworthy. In vitro assays have revealed that these compounds can induce cytotoxicity in various cancer cell lines while sparing normal cells. For example, one study reported that specific derivatives displayed IC50 values between 26–65 µM against multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The interaction with α-amylase not only aids in glucose regulation but may also influence insulin signaling pathways, which are crucial in cancer metabolism and progression .

Study 1: Antidiabetic Efficacy

In a controlled study involving streptozotocin-induced diabetic mice, administration of a related benzodioxole compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests a promising avenue for developing new antidiabetic therapies based on this chemical scaffold .

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of benzodioxole derivatives on human cancer cell lines. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings underscore the potential for these compounds in cancer treatment protocols .

Summary of Research Findings

Activity IC50 Value (µM) Cell Lines/Models Notes
α-Amylase Inhibition0.68 - 2.57In vitro (various)Strong inhibitors identified
Cytotoxicity26 - 65Cancer cell linesSelective toxicity; normal cells less affected
Blood Glucose ReductionN/AStreptozotocin-induced diabetic miceSignificant reduction observed

特性

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-19-16(10-17(23)20(2)18(19)24)22-7-5-21(6-8-22)11-13-3-4-14-15(9-13)26-12-25-14/h3-4,9-10H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOJILCVWOZQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。